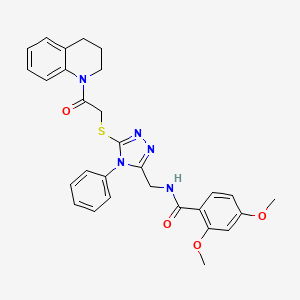

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a 3,4-dihydroquinolin-1(2H)-yl group, a 1,2,4-triazol-3-yl group, and a benzamide group. These groups are common in many pharmaceuticals and bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The 3,4-dihydroquinolin-1(2H)-yl group, for example, is a bicyclic structure that includes a nitrogen atom .Scientific Research Applications

Sigma-2 Receptor Probes

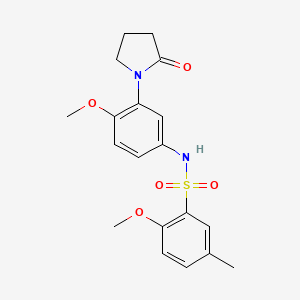

Compounds with structural similarities to the query have been developed as probes for sigma-2 receptors. For instance, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, a benzamide analogue, has shown high affinity for sigma-2 receptors, indicating its potential as a ligand for studying these receptors in vitro (Xu et al., 2005).

Cellular Proliferation in Tumors

Another study evaluated the safety and dosimetry of a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for imaging tumor proliferation by PET in patients with malignant neoplasms. The study demonstrated a significant correlation between 18F-ISO-1 uptake and tumor Ki-67 and mitotic index, suggesting its utility in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

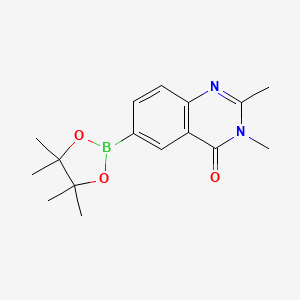

Synthesis of Quinazolin Derivatives

Research into the chemical synthesis of quinazolin derivatives, such as 2,3-dihydroquinazolin-4(1H)-ones catalyzed by zirconium (IV) chloride, highlights the relevance of similar compounds in synthetic chemistry. These compounds have been synthesized under mild conditions, indicating the potential utility of related compounds in the development of novel chemical entities (Abdollahi-Alibeik & Shabani, 2011).

Antimicrobial Activity

A series of quinazolin derivatives have been synthesized and tested for their antimicrobial properties, demonstrating the potential of such compounds as antimicrobial agents. These studies suggest that structurally related compounds could be explored for their antimicrobial efficacy (Saravanan, Alagarsamy, & Prakash, 2015).

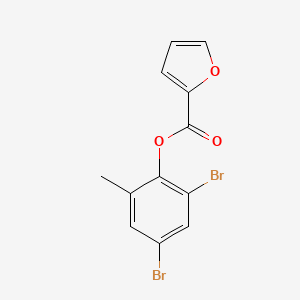

Photophysical Studies

Photophysical properties of dihydroquinazolinone derivatives have been studied, revealing significant changes depending on solvent polarity. Such studies provide insights into the electronic properties of these compounds, which could be applied in materials science and photophysics (Pannipara et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N5O4S/c1-37-22-14-15-23(25(17-22)38-2)28(36)30-18-26-31-32-29(34(26)21-11-4-3-5-12-21)39-19-27(35)33-16-8-10-20-9-6-7-13-24(20)33/h3-7,9,11-15,17H,8,10,16,18-19H2,1-2H3,(H,30,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCQNMLLSWUVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)

![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone](/img/structure/B3012043.png)

![Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3012046.png)